molecular formula C8H7N3O B1343786 1H-indazole-5-carboxamide CAS No. 478829-34-4

1H-indazole-5-carboxamide

Cat. No.: B1343786
CAS No.: 478829-34-4
M. Wt: 161.16 g/mol
InChI Key: HEEKRIQAHZLSAV-UHFFFAOYSA-N
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Description

Overview of Indazole Heterocyclic Compounds and Their Significance in Drug Discovery

Indazole, a nitrogen-containing heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This bicyclic structure exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.gov The indazole nucleus is a crucial scaffold in medicinal chemistry, serving as a foundational structure for a multitude of synthetic compounds with a wide array of pharmacological activities. nih.govnih.gov

The significance of indazole derivatives in drug discovery is underscored by their diverse biological properties, which include antitumor, anti-inflammatory, antibacterial, antifungal, anti-HIV, and anti-arrhythmic activities. nih.govnih.gov These compounds are key building blocks for many commercially available drugs and bioactive natural products. nih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological activity to target specific enzymes and receptors. chemimpex.com This structural adaptability has made indazoles a focal point of research for developing new therapeutic agents against various diseases, including cancer, inflammatory conditions, and infectious diseases. benthamdirect.comnih.gov

Indazole-containing compounds have been successfully developed as inhibitors for a range of biological targets, particularly protein kinases, which are crucial regulators of cell signaling pathways. nih.gov Dysregulation of these kinases is implicated in numerous diseases, most notably cancer. nih.gov Consequently, the indazole scaffold is a privileged structure in the design of kinase inhibitors, with several approved anticancer drugs incorporating this moiety. nih.govnih.gov

Historical Context of Indazole Derivatives in Pharmaceutical Development

The exploration of indazole derivatives in medicinal chemistry is not a recent phenomenon, with a history of development leading to several clinically approved drugs. The therapeutic potential of this heterocyclic system has been recognized for decades, leading to extensive research and the synthesis of numerous analogues. austinpublishinggroup.com

A notable example of a successful indazole-based drug is Pazopanib , a potent tyrosine kinase inhibitor approved by the U.S. Food and Drug Administration (USFDA). nih.govresearchgate.net It is used in the treatment of renal cell carcinoma and soft tissue sarcoma. Another significant drug is Granisetron , a serotonin (B10506) 5-HT3 receptor antagonist used to prevent and treat nausea and vomiting caused by cancer chemotherapy and radiation therapy. researchgate.netnih.gov

The development of Niraparib , an orally active poly (ADP-ribose) polymerase (PARP) inhibitor, marks a significant milestone in the application of indazole derivatives in oncology. drugbank.comnih.gov Approved by the FDA in 2017, Niraparib is used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. drugbank.comnih.gov Its development was built upon the discovery of indazole carboxamides as potent PARP inhibitors. nih.gov These examples highlight the long-standing importance and successful translation of indazole-based compounds from laboratory research to clinical practice.

Current Research Landscape of 1H-Indazole-5-carboxamide and its Derivatives

The compound this compound and its derivatives are at the forefront of current medicinal chemistry research, primarily due to their potential as highly potent and selective enzyme inhibitors. nih.gov This scaffold serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and neurological disorders.

Recent research has focused extensively on developing derivatives of this compound as inhibitors of several key enzymes implicated in disease pathogenesis.

Monoamine Oxidase B (MAO-B) Inhibitors: Indazole- and indole-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B. nih.govbiomedfrontiers.org The inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. nih.gov Research has shown that derivatives like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide exhibit subnanomolar inhibitory potency and high selectivity for MAO-B over MAO-A. nih.govbiomedfrontiers.org The ease of synthesis and favorable physicochemical properties of these compounds make them promising candidates for further development. nih.gov

Kinase Inhibitors: The this compound scaffold is a component of numerous potent kinase inhibitors.

Tyrosine Threonine Kinase (TTK) Inhibitors: Derivatives of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide have been developed as single-digit nanomolar inhibitors of TTK, a kinase involved in cell cycle regulation whose upregulation is seen in various cancers. nih.govnih.gov

Extracellular signal-regulated kinase (ERK) Inhibitors: 1H-indazole amide derivatives have been synthesized that show excellent enzymatic and cellular activity against ERK1/2, a key component of the MAPK signaling pathway often dysregulated in cancer. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors. nih.gov

Poly (ADP-ribose) Polymerase (PARP) Inhibitors: The this compound structure is related to the core of Niraparib, a potent PARP inhibitor. nih.govnih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. drugbank.comnih.gov

The table below summarizes key research findings on various derivatives.

Derivative ClassTarget EnzymeKey Findings & Potency (IC₅₀)Reference
N-phenyl-1H-indazole-5-carboxamidesMonoamine Oxidase B (MAO-B)N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide: IC₅₀ = 0.386 nM for human MAO-B. nih.gov
N-(3,4-difluorophenyl-1H-indazole-5-carboxamide: IC₅₀ = 1.59 nM for human MAO-B. nih.gov
3-phenyl-1H-indazole-5-carboxamidesTyrosine Threonine Kinase (TTK)3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides are single-digit nanomolar TTK inhibitors. nih.gov
1H-indazole amide derivativesExtracellular signal-regulated kinase (ERK1/2)Compounds showed IC₅₀ values ranging from 9.3 to 25.8 nM against ERK1/2. nih.gov
Indazole-based compoundsPoly (ADP-ribose) Polymerase (PARP)Niraparib, a related indazole carboxamide, is a potent inhibitor of PARP-1 (IC₅₀ = 3.8 nM) and PARP-2 (IC₅₀ = 2.1 nM). nih.gov

This active area of research demonstrates the continued importance of the this compound scaffold in the quest for new and improved therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEKRIQAHZLSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620990
Record name 1H-Indazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478829-34-4
Record name 1H-Indazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indazole 5 Carboxamide and Its Derivatives

Strategies for the Synthesis of the 1H-Indazole Core

The construction of the bicyclic 1H-indazole nucleus is a critical step and has been the subject of extensive research. Key strategies include classical cyclization reactions and modern transition-metal-catalyzed and metal-free C-H amination reactions.

Cyclization Reactions for Indazole Nucleus Formation

Cyclization reactions represent a foundational approach to the synthesis of the indazole ring system. These methods typically involve the formation of a key N-N bond and subsequent ring closure.

A common strategy involves the condensation of a substituted o-toluidine (B26562) derivative. For instance, diazotization of o-toluidine with sodium nitrite (B80452) in acetic acid at room temperature can lead to the formation of the 1H-indazole ring through ring closure involving the methyl group. nih.gov Similarly, 2-nitrobenzaldehydes can be condensed with malonic acid in the presence of ammonium (B1175870) formate, followed by a reductive cyclization to yield indazole derivatives. nih.gov

Another established route utilizes o-halobenzaldehydes or ketones, which upon condensation with hydrazine (B178648) under heating, yield 1H-indazoles. nih.gov A variation of this involves reacting 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol to produce 3-aminoindazole. nih.gov Furthermore, copper-catalyzed amination of 2-haloacetophenones with methyl hydrazine, followed by intramolecular dehydration-cyclization, provides a one-pot synthesis of 1H-indazoles. nih.gov

The intramolecular Ullmann reaction is another powerful cyclization method. A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported, starting from a trisubstituted benzene (B151609) derivative. This process involves ortho-directed lithiation, formation of a hydrazone, and finally, a copper-catalyzed intramolecular Ullmann reaction to furnish the 1H-indazole core. researchgate.net

Starting MaterialReagents and ConditionsProductReference
o-ToluidineNaNO2, Acetic Acid, Room Temperature1H-Indazole nih.gov
2-NitrobenzaldehydeMalonic acid, Ammonium formate, then reduction2-(1H-indol-3-yl)acetic acid nih.gov
o-Halobenzaldehyde/KetoneHydrazine, Heat1H-Indazole nih.gov
2-FluorobenzonitrileHydrazine hydrate, n-Butanol, Reflux3-Aminoindazole nih.gov
2-HaloacetophenoneMethyl hydrazine, K2CO3, Cu-catalyst1H-Indazole nih.gov
Trisubstituted benzeneortho-lithiation, DMF, Methyl hydrazine, Cu-catalyst5-Bromo-4-fluoro-1-methyl-1H-indazole researchgate.net

Palladium-Catalyzed C-H Amination Reactions

Palladium-catalyzed reactions have emerged as a highly efficient tool for the construction of the indazole nucleus, primarily through intramolecular C-H amination or C-N bond formation.

One approach involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. This method allows the cyclization to proceed under mild conditions, making it suitable for substrates with sensitive functional groups. chemicalbook.com Another palladium-catalyzed route is the C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones, which also provides a pathway to indazoles. chemicalbook.com

The direct C3 arylation of 1H-indazole has been achieved using a palladium acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand in water, representing an environmentally friendly method. chemimpex.com Furthermore, palladium-catalyzed oxidative direct C3- and C7-alkenylations of indazoles have been developed, using silver carbonate as an oxidant. fishersci.co.uk A novel direct C7-arylation of indazoles with iodoaryls has also been described using a palladium acetate catalyst with 1,10-phenanthroline (B135089) as a ligand. adventchembio.com

SubstrateCatalyst SystemReaction TypeProductReference
2-Halobenzophenone tosylhydrazonesPalladium catalystIntramolecular Buchwald-Hartwig aminationIndazole nucleus chemicalbook.com
Benzophenone tosylhydrazonesPd(OAc)2/Cu(OAc)2/AgOCOCF3Catalytic C-H activation/intramolecular aminationIndazole nucleus chemicalbook.com
1H-IndazolePd(OAc)2, PPh3, WaterC3 direct arylationC3-arylated 1H-indazoles chemimpex.com
1H- and 2H-Indazole derivativesPd(OAc)2, Ag2CO3Oxidative C3- and C7-alkenylationC3- and C7-alkenylated indazoles fishersci.co.uk
3-Substituted 1H-IndazolePd(OAc)2, 1,10-phenanthrolineDirect C7-arylationC7-arylated indazoles adventchembio.com

Iodine-Mediated Aryl C-H Amination

Iodine-mediated reactions offer a metal-free alternative for the synthesis of the indazole core through intramolecular C-H amination.

A notable method involves the treatment of diaryl and tert-butyl aryl ketone hydrazones with molecular iodine in the presence of potassium iodide and sodium acetate. researchgate.net This reaction proceeds via a direct aryl C-H amination to yield 1H-indazoles. researchgate.net This approach is operationally simple and provides a facile route to indazole derivatives. semanticscholar.org Another strategy utilizes iodobenzene (B50100) as a catalyst in the presence of Oxone as an oxidant to achieve the intramolecular C-H amination of hydrazones under mild, metal-free conditions. luxembourg-bio.comjocpr.com

SubstrateReagentsReaction TypeProductReference
Diaryl/tert-butyl aryl ketone hydrazonesI2, KI, NaOAcDirect aryl C-H amination1H-Indazoles researchgate.net
HydrazonesIodobenzene (catalytic), OxoneIntramolecular C-H amination1H-Indazoles luxembourg-bio.comjocpr.com

Metal-Free Catalyzed Processes in Indazole Synthesis

The development of metal-free synthetic routes to indazoles is of great interest due to environmental and economic considerations.

A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild conditions. nih.gov Another metal-free approach involves the synthesis of 1H-indazoles from o-aminobenzoximes through selective activation of the oxime with methanesulfonyl chloride and triethylamine. Additionally, a method for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds has been developed under transition-metal-free conditions. Photochemical or thermochemical methods have also been employed for the metal-free synthesis of 2H-indazole skeletons from 2-((aryl/alkyl/H)ethynyl))aryltriazenes.

Starting MaterialsReagents/ConditionsKey FeatureProductReference
2-Aminophenones and hydroxylamine derivativesOne-pot reactionMetal-free, mild conditionsIndazoles nih.gov
o-AminobenzoximesMethanesulfonyl chloride, triethylamineMetal-free, selective oxime activation1H-Indazoles
N-Tosylhydrazones and nitroaromatic compoundsTransition-metal-free conditionsWide substrate scope1H-Indazoles
2-((aryl/alkyl/H)ethynyl))aryltriazenesVisible-light irradiation or heatMetal-free photochemical/thermochemical2H-Indazoles

Synthesis of 1H-Indazole-5-Carboxamide via Derivatization of Precursors

Once the 1H-indazole core is established, the 5-carboxamide group is typically introduced through the derivatization of a precursor, most commonly a carboxylic acid.

Amide Bond Formation from Carboxylic Acid Derivatives

The conversion of 1H-indazole-5-carboxylic acid to this compound is a standard amidation reaction. This transformation generally involves the activation of the carboxylic acid to a more reactive species, which is then coupled with an appropriate amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce epimerization. semanticscholar.org Other activating agents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to the corresponding acyl chloride, which readily reacts with amines. researchgate.net

A general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives involves treating the corresponding carboxylic acid with HOBt, EDC·HCl, and the desired amine in a solvent like DMF. Another approach utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in the presence of a base like DIPEA (N,N-Diisopropylethylamine). Titanium tetrachloride (TiCl4) has also been reported as a mediator for the direct condensation of carboxylic acids and amines.

Carboxylic AcidAmineCoupling Reagent/MediatorConditionsProductReference
1H-Indazole-3-carboxylic acidVarious aminesHOBt, EDC·HClDMF1H-Indazole-3-carboxamide derivatives
Substituted aryl acids1H-Indazole-3-carboxylic acid hydrazideHATU, DIPEADMFAryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives
General carboxylic acidsGeneral aminesTiCl4Pyridine, 85 °CAmides

Introduction of Substituents on the Indazole Ring System

The synthesis of indazole derivatives often involves the introduction of various functional groups onto the core bicyclic structure, made of a fused benzene and pyrazole (B372694) ring. nih.gov These modifications are crucial for tuning the molecule's properties. General approaches for creating substituted indazoles can involve adding the substituent either before or after the formation of the indazole ring itself. d-nb.info

A common strategy involves starting with already substituted benzene derivatives, where the pyrazole ring is formed in a later step, often through ring closure involving the formation of a bond between two nitrogen atoms. researchgate.net For instance, a fluorine-containing intermediate, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, has been synthesized from 2,3-difluorobenzoic acid through a sequence of reactions including bromination, amidation, Grignard reaction, and cyclization. researchgate.net

Specific Synthetic Routes to N-Substituted 1H-Indazole-5-Carboxamides

The synthesis of N-substituted indazole carboxamides is of significant interest. A structure-based design approach has been applied to the weakly active parent compound, 1H-indazole-3-carboxamide, by introducing linkers at the N-1 position. nih.gov This strategy involved connecting the 1H-indazole-3-carboxamide scaffold to different heterocyclic rings via a three-carbon chain, leading to novel derivatives. nih.gov

Another prevalent method for generating N-substituted indazoles involves the direct alkylation or arylation of the indazole nitrogen. One-pot procedures have been developed for the synthesis of 1-aryl-1H-indazoles. nih.gov An efficient route involves the formation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure, yielding the desired products in good yields. nih.gov The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved with yields ranging from 45–90% in a two-step process. nih.gov This was further optimized into a one-pot domino process, which proved successful, particularly for derivatives starting from acetophenone (B1666503) (73–96% yields). nih.gov

Regioselectivity in 1H-Indazole Derivatization

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the reaction. The indazole ring has two nitrogen atoms, N-1 and N-2, where substitution can occur, leading to the formation of two different regioisomers. d-nb.infonih.gov Since the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer, it is the predominant form. nih.govnih.govbeilstein-journals.org However, direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 substituted products, which can complicate purification and reduce the yield of the desired isomer. nih.govresearchgate.net

The development of regioselective methods is therefore of great synthetic value. d-nb.info Strategies to achieve this control include incorporating the N-substituent before the indazole ring is formed or, more commonly, controlling the conditions of the substitution reaction on the pre-formed indazole ring. d-nb.info

N-1 versus N-2 Alkylation and Substitution Patterns

The ratio of N-1 to N-2 alkylated products is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent and the substituents on the indazole ring. nih.govbeilstein-journals.org

For instance, studies have shown that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with an alkyl bromide represents a promising system for selective N-1 alkylation. d-nb.infonih.gov In one study, this method provided over 99% N-1 regioselectivity for indazoles with substituents like carboxymethyl, tert-butyl, and carboxamide at the C-3 position. d-nb.infonih.govresearchgate.net Conversely, Mitsunobu reaction conditions, using an alcohol with DBAD and PPh₃ in THF, showed a strong preference for the N-2 position. beilstein-journals.org

In contrast, a highly selective N-2 alkylation has been reported using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates promoted by an acid catalyst like trifluoromethanesulfonic acid. researchgate.net This method exclusively yields the N-2 alkylated product with no N-1 isomer observed. wuxibiology.com Quantum mechanical analysis suggests this high selectivity is due to the reaction proceeding through the more stable 1H-indazole tautomer, which directly leads to the N-2 product, while N-1 alkylation would require an energetically unfavorable conversion to the 2H-tautomer. wuxibiology.com

Table 1: Regioselectivity of Indazole Alkylation Under Various Conditions
Indazole SubstrateReagentsSolventMajor ProductN-1:N-2 RatioYieldSource
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodide, NaHDMFN-238:4684% (total) beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylaten-C₅H₁₁Br, NaHTHFN-1>99:189% beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylaten-C₅H₁₁OH, DBAD, PPh₃THFN-21:2.978% (total) d-nb.infobeilstein-journals.org
1H-IndazoleAlkyl 2,2,2-trichloroacetimidate, TfOHDioxaneN-2Observed >322:1Not specified researchgate.netwuxibiology.com

Impact of Steric and Electronic Effects on Regioisomeric Distribution

The outcome of N-alkylation is governed by a delicate interplay of steric and electronic factors of the substituents on the indazole ring. nih.govnih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions can significantly influence which nitrogen atom is more nucleophilic and accessible.

Electronic Effects: The presence of electron-withdrawing groups, such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C-7 position has been shown to confer excellent N-2 regioselectivity (≥ 96%). d-nb.infonih.gov Computational studies using density functional theory (DFT) support these findings, suggesting that chelation and other non-covalent interactions drive the formation of specific regioisomers. nih.govresearchgate.net For example, a chelation mechanism involving a cesium cation is proposed to produce N-1 substituted products, while other interactions lead to N-2 products. nih.govresearchgate.net

Steric Effects: Steric hindrance also plays a critical role. wuxibiology.comnih.gov For indazoles with bulky alkyl groups at the C-3 position, the steric effect can influence the relative energy difference between the transition states for N-1 and N-2 alkylation. wuxibiology.com Generally, as the steric bulk of a C-3 substituent increases, the energy difference between the two transition states becomes smaller, potentially leading to lower regioselectivity. wuxibiology.com However, the intuitive rule that the least sterically hindered position should react is often superseded by electronic effects. nih.govrsc.org

Optimization of Synthetic Procedures for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired this compound derivative. Key parameters that are frequently adjusted include the solvent, base, temperature, and reaction time.

The choice of solvent can dramatically affect both yield and regioselectivity. In a study on the N-1 alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, various solvents were tested. While polar aprotic solvents like DMF and DMSO gave moderate yields (60% and 54%, respectively), the use of dioxane resulted in a significantly higher yield of 96% for the N-1 product. beilstein-journals.org

Table 2: Effect of Solvent on the Yield of N-1 Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
SolventIsolated Yield (%)Source
Dioxane96 beilstein-journals.org
Chlorobenzene66 beilstein-journals.org
DMF (Dimethylformamide)60 beilstein-journals.org
Toluene56 beilstein-journals.org
DMSO (Dimethyl sulfoxide)54 beilstein-journals.org
NMP (N-Methyl-2-pyrrolidone)42 beilstein-journals.org

Optimization of one-pot procedures has also been a focus. For the synthesis of 1-aryl-5-nitro-1H-indazoles, initial optimization involved determining the ideal equivalents of the arylhydrazine hydrochloride reactant to maximize the yield of the intermediate hydrazone. nih.gov Further refinement to a one-pot process required careful consideration of reaction conditions to avoid side reactions, such as the hydrolysis of the DMF solvent by potassium carbonate in the presence of water, a byproduct of the initial condensation step. nih.gov The development of [3+2] cycloaddition reactions using benzyne (B1209423) precursors has also been optimized to produce 1H-indazoles in good to excellent yields (51-97%) by controlling the stoichiometry of the reactants to prevent undesired N-arylation of the product. orgsyn.org

Pharmacological and Biological Activities of 1h Indazole 5 Carboxamide Derivatives

Anti-Inflammatory Activities

Derivatives of 1H-indazole have demonstrated notable anti-inflammatory effects. This activity is attributed to their ability to modulate key pathways involved in the inflammatory response. The commercially available non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which features a 1H-indazole core, is used to alleviate pain and inflammation.

Research has shown that indazole derivatives can inhibit inflammatory mediators. For instance, some derivatives have been found to inhibit cyclooxygenase-2 (COX-2), a critical enzyme in the production of prostaglandins (B1171923) which are key contributors to inflammation. researchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by targeting the COX-2 enzyme. researchgate.net These studies suggest that compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups show significant binding potential to the COX-2 active site. researchgate.net The anti-inflammatory action of indazoles may also involve the inhibition of pro-inflammatory cytokines and reactive oxygen species.

Anticancer and Antitumor Properties

The 1H-indazole scaffold is a privileged structure in the development of anticancer drugs, with several FDA-approved small molecule drugs, such as Niraparib and Pazopanib, containing this moiety. acs.orgbohrium.com The antitumor activity of these derivatives is often linked to their ability to inhibit various protein kinases, enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival. bohrium.com Dysregulation of these kinases is a common feature of many cancers.

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial regulator of the mitotic spindle checkpoint and a novel target for cancer therapy. google.com A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides has been identified as potent inhibitors of TTK. google.com Through systematic optimization and computer modeling, a novel chemical class was established, leading to the identification of potent TTK inhibitors with single-digit nanomolar efficacy. google.com

One notable compound from this class, CFI-401870, demonstrated excellent TTK inhibition and favorable oral bioavailability in rodent models. google.com The structure-activity relationship (SAR) studies highlighted the importance of the indazole core and the carboxamide moiety at the 5-position for potent activity. google.com

Table 1: TTK Inhibitory Activity of 1H-Indazole-5-Carboxamide Derivatives

Compound TTK Inhibition (IC50)
Derivative 94 Nanomolar range
CFI-401870 (95) Single-digit nanomolar

| Derivative 96 | Single-digit nanomolar |

This table presents a selection of this compound derivatives and their potent inhibitory activity against TTK kinase.

Derivatives of 1H-indazole have shown inhibitory activity against a broad spectrum of kinases implicated in cancer.

c-Kit, PDGFRβ, and FLT3: Certain indazole derivatives act as multi-kinase inhibitors. For example, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea (B33335) was found to target c-Kit, platelet-derived growth factor receptor beta (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3). google.com Additionally, a series of 3-amino-1H-indazol-6-yl-benzamides showed single-digit nanomolar potency against FLT3, c-Kit, and the gatekeeper mutant of PDGFRα. google.comacs.org Another 3-aminoindazole compound was identified as a potent and ATP-competitive inhibitor of Flt3 with high selectivity over c-Kit. capes.gov.br

CHK1 and CDK2: A series of 3-(pyrrolopyridin-2-yl)indazole derivatives were found to selectively inhibit Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinase 2 (CDK2). google.com These kinases are critical for cell cycle regulation and DNA damage response, making them attractive targets for cancer therapy. researchgate.net Separately, tetrahydroindazoles, which are structurally related, were identified as inhibitors of CDK2/cyclin complexes following a high-throughput screen. acs.orgorangebookcompanion.com

MEK1, GSK3β, BRAF, IKKβ, and PKC: The same 3-(pyrrolopyridin-2-yl)indazole derivatives also demonstrated inhibitory activity against MEK1, Glycogen Synthase Kinase 3 beta (GSK3β), BRAF, I-kappa-B kinase beta (IKKβ), and Protein Kinase C (PKC). google.com The inhibition of GSK3β by 1H-indazole-3-carboxamide derivatives has been a particular focus, with structure-based discovery leading to novel classes of inhibitors. nih.gov These compounds bind to the ATP binding site of GSK3β and are being explored for various therapeutic applications, including cancer. While direct research on indazole-5-carboxamides for BRAF and IKKβ is less specific, the broader indazole class shows promise. google.com

Table 2: Spectrum of Kinase Inhibition by Indazole Derivatives

Kinase Target Derivative Class Finding
c-Kit, PDGFRβ, FLT3 3-amino-1H-indazol-6-yl-benzamides Potent, single-digit nanomolar inhibition. google.comacs.org
CHK1, CDK2 3-(pyrrolopyridin-2-yl)indazoles Selective inhibition observed. google.com
GSK3β 1H-Indazole-3-carboxamides Novel class of inhibitors identified via structure-based design. nih.gov

| MEK1, BRAF, IKKβ, PKC | 3-(pyrrolopyridin-2-yl)indazoles | Inhibitory activity demonstrated against this panel of kinases. google.com |

This table summarizes the diverse kinase inhibitory profile of various 1H-indazole derivative classes.

For the significant percentage of breast cancers that are estrogen receptor-positive (ER+), targeting the ER is a primary therapeutic strategy. Selective Estrogen Receptor Degraders (SERDs) represent an important class of drugs that not only antagonize the receptor but also induce its degradation. google.com An indazole series has been a key focus in the development of novel, orally bioavailable SERDs. google.comnih.gov

Optimization of this series has led to the discovery of indazole derivatives that effectively induce ER degradation and show potent antagonism in vitro. google.com Notably, compounds from this class have demonstrated the ability to cause tumor regression in xenograft models of tamoxifen-resistant breast cancer, highlighting their potential to overcome clinical resistance to existing endocrine therapies. google.com Further development led to tricyclic indazoles as a novel class of SERD antagonists with improved chemical stability and a desirable pharmacological profile.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is overexpressed in many tumors, helping them to evade the immune system. nih.gov IDO1 has become a key target for cancer immunotherapy, and the indazole scaffold has emerged as a promising structure for developing potent inhibitors. researchgate.netgoogle.comnih.gov

Researchers have designed and synthesized various indazole derivatives, including N′-hydroxyindazolecarboximidamides and 4,6-substituted-1H-indazoles, that show inhibitory activity against the IDO1 enzyme. researchgate.netnih.gov These compounds can block the metabolic pathway that leads to immune tolerance, thereby potentially restoring the immune system's ability to attack cancer cells. google.comnih.gov One 4,6-substituted-1H-indazole derivative, compound 35, not only showed potent IDO1 inhibition but also demonstrated in vivo antitumor activity in a mouse xenograft model. researchgate.net

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases. researchgate.netacs.orgacs.org The development of BTK inhibitors has revolutionized the treatment of these conditions. acs.org The indazole scaffold has been explored for the creation of novel BTK inhibitors.

While a specific this compound has not been highlighted as a leading BTK inhibitor, related structures show the potential of this chemical class. A patent for 5-substituted indazoles describes their utility as kinase inhibitors, including for BTK. google.com Furthermore, a series of 4-aminoquinoline-3-carboxamide derivatives incorporating an indazole ring were developed as potent, reversible BTK inhibitors. bohrium.com These findings underscore the value of the indazole core in designing selective and effective inhibitors for this important therapeutic target.

Antiproliferative Effects on Cancer Cell Lines (e.g., HL60, HCT116, A549, MCF7, HT29)

Derivatives of the 1H-indazole scaffold have demonstrated notable antiproliferative activities across a range of human cancer cell lines. Research has shown that these compounds can inhibit the growth of various tumors, including those affecting the lung, colon, and breast, as well as leukemia.

A series of synthesized indazole derivatives displayed moderate inhibitory activities against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HCT116 (colorectal) cells. One particular compound, designated 2f, exhibited potent growth inhibitory activity with IC₅₀ values ranging from 0.23 to 1.15 μM across the tested lines. nih.gov Further studies on 1H-indazole amide derivatives have confirmed activity against the HT29 colon cancer cell line. nih.gov

In another study, novel 1,3-dimethyl-6-amino indazole derivatives were synthesized and evaluated for their anticancer activity against cell lines including MCF7 (breast cancer). nih.gov Similarly, polysubstituted indazoles showed interesting antiproliferative effects against A549 lung cancer cells, with IC₅₀ values in the micromolar range. The antiproliferative potential of some indole-aryl amide derivatives was also tested, revealing good activity against HT29 and MCF7 cells.

Investigations into 3-(pyrrolopyridin-2-yl)indazole derivatives revealed vigorous potency against the HL60 human leukemia cell line, with IC₅₀ values extending from the nanomolar to the micromolar range. nih.gov Additionally, a study on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides identified a compound (1c) that inhibited cell growth with GI₅₀ values from 0.041 to 33.6 μM across a full panel of tumor cell lines, being particularly effective against colon cancer lines. Analysis in K562 leukemia cells showed this compound caused a marked increase of cells in the G0-G1 phase.

The table below summarizes the antiproliferative activity of selected indazole derivatives on various cancer cell lines.

Derivative ClassCell LineActivity (IC₅₀/GI₅₀)Reference
Indazole Derivative (2f)A549, HCT116, MCF-70.23–1.15 µM nih.gov
3-Amino-N-phenyl-1H-indazole-1-carboxamide (1c)Colon, Melanoma, etc.0.041–33.6 µM
3-(Pyrrolopyridin-2-yl)indazole DerivativeHL60nM to µM range nih.gov
1H-Indazole Amide DerivativeHT296.1 ± 1.1 μM nih.gov
Polysubstituted IndazoleA5490.64 to 17 µM
Indole-aryl amide Derivative (5)HT29Low µM range

Neuroprotective Effects and Cortical Neuron Survival

The broader class of indazole-containing compounds has been explored for its neuroprotective potential. For instance, certain furopyrazole derivatives of benzylindazole have been shown to protect primary cortical neurons from C2 ceramide-induced apoptosis. Another class, oxadiazolylindazole derivatives, act as sodium channel modulators and have demonstrated neuroprotective activity in hippocampal slices. However, specific research focusing solely on this compound derivatives in the context of direct neuroprotection and cortical neuron survival is not extensively documented in publicly available literature.

Neurogenesis and Neurite Network Outgrowth

The promotion of neurogenesis and neurite outgrowth is a critical area of research for treating nerve injury and neurodegenerative diseases. While compounds that encourage these processes are of significant interest, specific studies detailing the effects of this compound derivatives on neurogenesis and the promotion of neurite network outgrowth are limited within the searched scientific literature. The primary therapeutic exploration for this specific chemical class has been centered on other mechanisms, such as enzyme inhibition.

Monoamine Oxidase (MAO) Inhibition

The most well-documented biological activity of this compound derivatives is their potent and selective inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. These enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders like Parkinson's disease.

Selective Monoamine Oxidase B (MAO-B) Inhibition

A significant body of research has established indazole-5-carboxamides as a class of highly potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds have been identified as having inhibitory activity in the subnanomolar range, demonstrating a strong preference for MAO-B over the MAO-A isoform.

Key findings include:

N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was identified as one of the most potent derivatives, with an IC₅₀ for human MAO-B of 0.386 nM and over 25,000-fold selectivity versus MAO-A.

N-(3,4-difluorophenyl-1H-indazole-5-carboxamide combines high potency (IC₅₀ for human MAO-B of 1.59 nM) and selectivity (over 6,000-fold vs. MAO-A) with favorable physicochemical properties.

Pharmacological studies of both N-unsubstituted and N1-methylated indazole-5-carboxamides confirm their status as selective, subnanomolar MAO-B inhibitors. The introduction of a methyl group at the N1 position was found to slightly increase inhibitory potency and selectivity for human MAO-B.

The table below presents the MAO-B inhibitory activity for several key this compound derivatives.

CompoundhMAO-B IC₅₀ (nM)Selectivity vs. hMAO-AReference
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide0.386>25,000-fold
N-(3,4-difluorophenyl-1H-indazole-5-carboxamide1.59>6,000-fold
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide0.227>5,700-fold
(E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine0.612>16,000-fold

*Note: Related indole (B1671886) and methanimine (B1209239) derivatives are included for comparison, as they are often studied alongside the indazole-5-carboxamide class.

Dual MAO-A/B Inhibition

While the this compound scaffold is predominantly associated with selective MAO-B inhibition, related heterocyclic structures have been explored for dual inhibitory activity. For example, certain pyrazoline derivatives have been shown to inhibit both MAO-A and MAO-B isoforms. Similarly, studies on small aromatic anilide derivatives have identified compounds that inhibit both enzymes. However, for the specific class of 1H-indazole-5-carboxamides, research has consistently emphasized their high selectivity for MAO-B, and none of the tested compounds in key studies showed significant inhibitory activity against the MAO-A isoform at concentrations up to 10 µM.

Reversible and Competitive Inhibition Mechanisms

A critical feature of the interaction between this compound derivatives and MAO-B is its nature as a reversible and competitive inhibition. Kinetic studies have confirmed this mechanism.

This mode of action is considered advantageous compared to irreversible inhibition. Reversible inhibitors can be displaced from the enzyme's active site by competing substrates, which may reduce the risk of certain drug-food interactions, such as the "cheese effect" associated with irreversible MAOIs. Computational docking studies have provided insights into how these inhibitors interact with the enzyme binding site, explaining their high potency despite their relatively small molecular size.

Antimicrobial Activities

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Derivatives of this compound have shown promise in this field, exhibiting both antibacterial and antifungal properties.

Antibacterial Efficacy

Nitroimidazole derivatives are a known class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov The mechanism of action for nitroimidazoles involves the reduction of the nitro group to a reactive nitro radical anion under anaerobic conditions, which is key to its bactericidal effects. nih.gov While specific studies focusing solely on the antibacterial efficacy of this compound derivatives are not extensively detailed in the provided results, the broader class of indazole-containing compounds has been recognized for its versatile biological activities, including antibacterial properties. nih.gov

Antifungal Potential

Several studies have highlighted the antifungal potential of indazole and pyrazole (B372694) carboxamide derivatives. For instance, a series of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and showed excellent and broad-spectrum in vitro antifungal activities. arabjchem.orgresearchgate.net One particular compound, Y13, demonstrated significant efficacy against various plant pathogenic fungi. arabjchem.orgresearchgate.net The mechanism of action for this compound was found to involve the disruption of the fungal cell membrane, leading to inhibited growth. arabjchem.orgresearchgate.net

In another study, a series of indazole and pyrazole derivatives were designed and evaluated for their activity against Candida species. nih.gov The 3-phenyl-1H-indazole series, in particular, showed promising broad-spectrum anticandidal activity. nih.gov Specifically, N-substituted carboxamides demonstrated activity against C. albicans, with some compounds also showing efficacy against miconazole-resistant C. glabrata. nih.gov These findings underscore the potential of the indazole scaffold in the development of new antifungal agents.

Table 1: Antifungal Activity of Selected Carboxamide Derivatives

Compound Target Fungi EC50 (mg/L) Reference
Y13 G. zeae 13.1 arabjchem.orgresearchgate.net
Y13 B. dothidea 14.4 arabjchem.orgresearchgate.net
Y13 F. prolifeatum 13.3 arabjchem.orgresearchgate.net
Y13 F. oxysporum 21.4 arabjchem.orgresearchgate.net
Y14 B. dothidea 18.1 arabjchem.org
Y17 G. zeae 16.8 arabjchem.org
Y17 B. dothidea 13.9 arabjchem.org
A3-3 Sclerotinia sclerotiorum 1.08 µg/mL nih.gov
A3-3 Botrytis cinerea 8.75 µg/mL nih.gov
A3-3 Rhizoctonia cerealis 1.67 µg/mL nih.gov

Modulation of Receptor Interactions

This compound derivatives have been extensively studied for their ability to interact with various neurotransmitter receptors, demonstrating potential for the treatment of central nervous system (CNS) disorders.

Serotonin (B10506) Receptor (5-HT) Ligand Activity

Derivatives of 1H-indazole-3-carboxamide and related structures have been identified as potent ligands for various serotonin (5-HT) receptors.

5-HT1A Receptor: A study focused on developing multi-target ligands for schizophrenia identified several indazole derivatives with agonistic activity towards the 5-HT1A receptor. nih.gov Specifically, compounds 1, 10, and 11 were shown to inhibit forskolin-stimulated cAMP production in cells expressing 5-HT1A receptors, which is indicative of their agonist properties. nih.gov

5-HT2A Receptor: The same study also investigated the affinity of these indazole derivatives for the 5-HT2A receptor, with the goal of finding antagonists. nih.gov This dual antagonism of 5-HT2A and dopamine (B1211576) D2 receptors is a characteristic of atypical antipsychotics. nih.gov While some indazole-3-carboxamide derivatives showed high affinity for 5-HT2A receptors, further modifications led to increased selectivity for the 5-HT4 receptor. nih.gov

5-HT4 Receptor: A series of indazole-3-carboxamides were synthesized and evaluated as 5-HT4 receptor antagonists. nih.gov Alkylation at the N-1 position of the indazole ring and modifications to the amine moiety led to potent and selective antagonists. nih.gov One such compound, LY353433, was identified as a potent and selective 5-HT4 receptor antagonist. nih.gov Another study described N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives as new and selective 5-HT4 receptor antagonists. acs.orgdrugbank.com

5-HT7 Receptor: The 5-HT7 receptor is implicated in various CNS processes, including mood regulation and sleep. nih.govwikipedia.org Antagonists of this receptor have shown antidepressant-like effects in preclinical studies. nih.gov While the direct interaction of this compound derivatives with the 5-HT7 receptor is not explicitly detailed in the provided search results, the broader class of serotonin receptor ligands often exhibits cross-reactivity, suggesting a potential area for future investigation.

Dopamine Receptor (D1, D2, D3) Antagonism

Dopamine receptors are key targets for antipsychotic medications. mdpi.com The antagonism of D2 receptors is a hallmark of first-generation antipsychotics, while second-generation drugs often block both D2 and 5-HT2A receptors. nih.gov

A study aimed at developing new antipsychotics optimized a lead compound, D2AAK3, which is a multi-target ligand of D2, 5-HT1A, and 5-HT2A receptors. nih.gov The synthesized indazole derivatives were evaluated for their affinity and efficacy at these receptors. nih.gov The goal was to achieve antagonism at D2 and 5-HT2A receptors, which is a desirable profile for treating schizophrenia. nih.gov

Cannabinoid CB1 Receptor Agonism

A significant area of research for indazole-carboxamide derivatives has been their activity as synthetic cannabinoid receptor agonists. These compounds often bind to and activate both cannabinoid CB1 and CB2 receptors. researchgate.net

Several indazole-3-carboxamide derivatives, such as AB-PINACA, 5F-AB-PINACA, and 5F-ADB-PINACA, have been identified as potent CB1 receptor agonists. nih.gov Studies in mice have shown that these compounds elicit dose-dependent hypothermia, an effect mediated through CB1 receptors. nih.gov Furthermore, research into carboxamide-type synthetic cannabinoids has revealed that enantiomers can have different potencies, with the (S)-enantiomers generally showing higher affinity for CB1 receptors than the (R)-enantiomers. nih.govresearchgate.net For example, with the exception of (R) MDMB-FUBICA, all tested enantiomers of certain synthetic cannabinoids were found to be agonists of both CB1 and CB2 receptors. nih.govresearchgate.net

Table 2: Receptor Binding/Activity of Selected 1H-Indazole-Carboxamide Derivatives

Compound/Series Receptor Target Activity Reference
Indazole derivatives (compounds 1, 10, 11) 5-HT1A Agonist nih.gov
Indazole-3-carboxamides 5-HT2A Antagonist (some with high affinity) nih.govnih.gov
LY353433 5-HT4 Potent and selective antagonist nih.gov
N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides 5-HT4 Selective antagonists acs.orgdrugbank.com
Indazole derivatives D2 Antagonist nih.gov
AB-PINACA CB1 Agonist nih.gov
5F-AB-PINACA CB1 Agonist nih.gov
5F-ADB-PINACA CB1 Agonist nih.gov

Rho Kinase (ROCK-II) Inhibition

Derivatives of this compound have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that have two isoforms, ROCK-I and ROCK-II, which are involved in various cellular functions. Inhibition of these kinases is a therapeutic strategy for conditions such as hypertension and cancer. celluars.com

One notable compound is GSK429286A, chemically identified as N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide. celluars.comcellgs.comcreative-enzymes.com This derivative has demonstrated selective inhibition of both ROCK-I and ROCK-II. cellgs.comcreative-enzymes.com It is reported to be a more selective ROCK-II inhibitor compared to other widely used ROCK inhibitors like Y-27632. creative-enzymes.com In vitro studies have shown that GSK429286A can reverse adrenaline-induced contraction in rat aortic rings and reduce mean arterial pressure in hypertensive rats, indicating its potential as a vasorelaxant agent. creative-enzymes.comtocris.com

Table 1: ROCK Inhibition by a this compound Derivative
Compound NameChemical StructureTargetIC50 (nM)Reference
GSK429286AN-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamideROCK-I14 creative-enzymes.comtocris.comhellobio.com
ROCK-II63 creative-enzymes.com

Sphingosine-1-Phosphate Receptor-1 (S1P1) Activation and Desensitization

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that are involved in regulating numerous physiological processes, including immune cell trafficking. nih.govnih.govfrontiersin.org Modulators of the S1P1 receptor are used in the treatment of autoimmune diseases like multiple sclerosis. youtube.comresearchgate.net

A review of the scientific literature did not yield significant information regarding the activity of this compound derivatives as modulators, activators, or desensitizers of the Sphingosine-1-Phosphate Receptor-1 (S1P1). Research on S1P1 modulators has primarily focused on other chemical scaffolds. nih.govfrontiersin.org

Enzyme Inhibition Studies Beyond MAO

While 1H-indazole-5-carboxamides are known for their potent inhibition of monoamine oxidase (MAO), research has demonstrated their inhibitory activity against a range of other enzymes, particularly protein kinases. The indazole core is recognized as a valuable pharmacophore in the development of kinase inhibitors for therapeutic use, especially in oncology. celluars.com

Tyrosine Threonine Kinase (TTK) Inhibition

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that is crucial for the spindle assembly checkpoint in mitosis. Its upregulation is associated with various cancers, making it a target for anticancer drug development. cellgs.com A specific class of this compound derivatives, namely 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, has been developed as potent and orally bioavailable TTK inhibitors. creative-enzymes.com

Systematic optimization of this series led to the identification of compounds with significant potency and selectivity. For instance, compound 75 (CFI-401870) was found to be a potent TTK inhibitor with an IC₅₀ value of less than 10 nM and demonstrated tumor growth inhibition in animal models. creative-enzymes.com This line of research evolved from earlier findings on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-carboxamides, which also showed potent TTK inhibition. cellgs.com

Other Kinase Inhibition

Derivatives of this compound have been explored for their inhibitory effects on other kinases as well. The versatility of the indazole scaffold allows for modifications that can target the ATP-binding sites of various kinases. celluars.com

FMS-like Tyrosine Kinase 3 (FLT3): Benzimidazole (B57391) derivatives linked to an indazole core have been designed as potent inhibitors of FLT3 and its mutants, which are implicated in acute myeloid leukemia. frontiersin.org

Glycogen Synthase Kinase-3 (GSK-3): 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as inhibitors of GSK-3. celluars.com

Monopolar spindle 1 (Mps1) Kinase: Rational design starting from a pan-kinase inhibitor led to the discovery of indazole-based compounds as potent and cell-active Mps1 kinase inhibitors.

Table 2: Inhibition of Various Kinases by this compound Derivatives
Compound Class/NameTarget EnzymeReported Activity (IC50)Reference
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides (e.g., CFI-401870)Tyrosine Threonine Kinase (TTK/Mps1)< 10 nM creative-enzymes.com
N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-carboxamides (e.g., CFI-400936)Tyrosine Threonine Kinase (TTK/Mps1)3.6 nM cellgs.com
Indazole-based Mps1 Inhibitors (e.g., compound 23c)Mps1 Kinase3.06 nM

Structure Activity Relationship Sar and Computational Studies

Influence of Substituents on the Indazole Ring System on Biological Activity

The nature and position of substituents on the bicyclic indazole ring system are critical determinants of the biological activity of its derivatives.

Modifications at various carbon positions of the indazole ring have been shown to modulate the potency and selectivity of these compounds for different biological targets.

C-3 Position: Functionalization at the C-3 position is a widely explored strategy for developing potent therapeutic agents. For instance, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at this position has been identified as crucial for strong inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Similarly, C-3 functionalization is pivotal for creating compounds targeting cancer and inflammatory diseases. researchgate.net In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, substitutions on a phenyl ring attached to the C-3 position significantly impact activity. The replacement of a 3-methoxyphenyl (B12655295) group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl enhances inhibitory potency. nih.gov Furthermore, the addition of a fluorine atom to this phenyl ring also leads to a notable improvement in activity. nih.gov

C-4 Position: Substitution at the C-4 position can also confer significant biological activity. The introduction of a bromine atom at C-4 results in a compound that is a potent inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com 4-Nitroindazole has also been identified as a potent inhibitor of NOS activity. austinpublishinggroup.com

C-5 Position: The 5-position, where the parent carboxamide group is located, is a key site for interaction with biological targets. Derivatives with 3-aminopiperidinyl substituents at the C-5 position have been investigated as potential Rho kinase inhibitors. austinpublishinggroup.com

C-6 Position: The C-6 position has been a target for developing inhibitors of specific kinases. A series of substituted 6-anilinoindazoles have been described as inhibitors of c-Jun N-terminal kinase-3 (JNK-3). austinpublishinggroup.com

C-7 Position: Substituents at the C-7 position have profound electronic effects that influence not only biological activity but also the chemical reactivity of the indazole ring, particularly N-alkylation. nih.govnih.gov 7-Methoxyindazole and 7-nitroindazole (B13768) are known nitric oxide synthase (NOS) inhibitors. austinpublishinggroup.com Specifically, 7-nitro-1H-indazoles demonstrate inhibitory properties against nNOS, iNOS, and eNOS isoforms. nih.gov The presence of electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position strongly directs alkylation to the N-2 position. nih.govnih.govresearchgate.net

Table 1: Effect of Indazole Ring Substitution on Biological Activity

Position Substituent Biological Target/Activity Reference
C-3 Phenyl (with 3-isopropoxyphenyl) FGFR1 Inhibition (IC₅₀ = 9.8 nM) nih.gov
C-3 Phenyl (with 3-fluoro-methoxyphenyl) FGFR1 Inhibition (IC₅₀ = 5.5 nM) nih.gov
C-3 Carbohydrazide moiety IDO1 Inhibition nih.gov
C-4 Bromine Neuronal Nitric Oxide Synthase (nNOS) Inhibition austinpublishinggroup.com
C-5 3-Aminopiperidinyl Rho Kinase Inhibition austinpublishinggroup.com
C-6 Anilino c-Jun N-terminal kinase-3 (JNK-3) Inhibition austinpublishinggroup.com
C-7 Methoxy or Nitro Nitric Oxide Synthase (NOS) Inhibition austinpublishinggroup.com

The alkylation of the pyrazole (B372694) nitrogen atoms (N-1 and N-2) is a critical modification that often dictates the potency and selectivity of indazole-based drugs. The synthesis of a single, desired N-alkyl regioisomer can be challenging but is crucial for consistent pharmacological activity. nih.govnih.gov

The regioselectivity of N-alkylation is heavily influenced by both the reaction conditions and the electronic properties of substituents on the indazole ring. nih.govresearchgate.net

N-1 Selective Alkylation: A highly regioselective protocol for producing N-1 alkylated indazoles involves using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF). nih.govd-nb.info For indazoles with a C-3 carboxamide group, this method achieves greater than 99% selectivity for the N-1 regioisomer. nih.govresearchgate.netd-nb.info This high selectivity is attributed to the coordination of the sodium cation with the N-2 nitrogen and the oxygen atom of the C-3 substituent. This protocol is effective for a wide range of primary alkyl halides and secondary alkyl tosylates. nih.govnih.gov

N-2 Selective Alkylation: In contrast, Mitsunobu reaction conditions tend to favor the formation of the N-2 alkylated isomer. nih.govd-nb.info Furthermore, the presence of strong electron-withdrawing substituents at the C-7 position, such as nitro (NO₂) or methyl carboxylate (CO₂Me), directs alkylation almost exclusively to the N-2 position, even under conditions that would typically favor N-1. nih.govnih.govresearchgate.net For instance, C-7 nitro-substituted indazoles yield ≥96% N-2 regioselectivity. nih.govnih.gov

Table 2: Regioselectivity of N-Alkylation of Indazoles

Condition/Substituent Preferred Position N-1:N-2 Ratio Reference
NaH in THF (with C-3 carboxamide) N-1 >99 : <1 nih.gov, researchgate.net
Mitsunobu Reaction N-2 1 : 2.5 nih.gov, d-nb.info
C-7 NO₂ or CO₂Me Substituent N-2 ≤4 : ≥96 nih.gov, researchgate.net

The carboxamide linker itself, particularly its orientation, is a critical structural element. A study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers demonstrated the absolute necessity of the specific amide regiochemistry. nih.gov The indazole-3-carboxamide derivative 12d was found to be a potent inhibitor of calcium influx with a sub-micromolar IC₅₀ value. In stark contrast, its reverse amide isomer, 9c , was completely inactive in the same assay, even at concentrations up to 100μM. nih.gov This finding highlights that the precise arrangement of the carboxamide linker is fundamental for interaction with the biological target and cannot be altered without a complete loss of activity. nih.gov

Tautomerism of 1H-Indazole-5-Carboxamides and its Pharmacological Implications

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov This tautomerism significantly influences the compound's physical, chemical, and biological properties. nih.gov

Both experimental data and theoretical calculations consistently show that the 1H-indazole tautomer is the more stable and predominant form. nih.govnih.govresearchgate.net

Thermodynamic Stability: The 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net Computational calculations (MP2/6-31G**) indicate that the 1H-form is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹) in the gas phase. nih.govcaribjscitech.com This energy difference ensures that the 1H-indazole is the major tautomer in the gas phase, in solution, and in the solid state. caribjscitech.com

Spectroscopic Analysis: The two tautomeric forms can be distinguished using techniques like solid-state NMR-NQR spectroscopy. caribjscitech.com In solution, rapid intermolecular proton transfer often results in a time-averaged spectrum, showing a single set of signals. nih.gov However, the specific tautomeric form that binds to a biological target determines the compound's activity, making the understanding of this equilibrium crucial for drug design.

The equilibrium between the 1H and 2H tautomers can be influenced by environmental factors such as the solvent.

Solvent Polarity: In general, the tautomeric equilibrium can be affected by the polarity of the solvent. nih.gov For related benzimidazole (B57391) systems, increasing solvent polarity can slow the rate of proton exchange between the two forms. In highly polar solvents like hexamethylphosphoramide (B148902) (HMPA), the equilibrium exchange can be slowed sufficiently on the NMR timescale to allow observation of signals from the most stable tautomer. nih.gov While the 1H form of indazole is generally dominant, solvent interactions can subtly shift the equilibrium. Studies on the related indazolinone system in aqueous solution show that one tautomer can dominate to the extent of about 95%. psu.edu

Concentration: Unsubstituted indazole can form dimers or trimers through intermolecular hydrogen bonding between the N-H group of one molecule and the N-2 atom of another. caribjscitech.com This association is concentration-dependent and can influence the observed properties in solution.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies have been instrumental in elucidating the specific interactions between 1H-indazole-5-carboxamide derivatives and their target enzymes. These studies reveal that the binding is typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces. worldscientific.com

For instance, in the context of cancer research, docking studies of 1-trityl-5-azaindazole derivatives with cancer-related proteins like the Murine Double Minutes-2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR) have identified key amino acid residues involved in binding. For PBR, interactions were observed with residues such as LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30. jocpr.comjocpr.com In the case of the MDM2 receptor, a derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, demonstrated strong bonding interactions with GLN72 and HIS73. jocpr.comjocpr.com

Similarly, docking of indazole-carboxamides into the active site of monoamine oxidase B (MAO-B) provided a rationale for their high potency, highlighting crucial interactions within the enzyme's binding pocket. nih.gov Studies on other derivatives, such as those of 1H-benzo[d]imidazole-5-carboxamide with the tubulin enzyme, also confirmed the importance of hydrogen bonding and hydrophobic interactions at the binding site. researchgate.net The nature of these interactions, including arene-cation and pi-pi stacking, is critical for the stability of the ligand-protein complex.

Table 1: Key Amino Acid Interactions for Indazole Derivatives from Docking Studies

Compound ClassTarget ProteinKey Interacting ResiduesReference
1-Trityl-5-azaindazole derivativesPBRLEU43, GLN109, ILE141, LYS140, PHE23, LEU30 jocpr.comjocpr.com
1-Trityl-5-azaindazole derivativesMDM2GLN72, HIS73 jocpr.comjocpr.com
Thiazole conjugatesRho6Lys106, Arg96, Ser95, Gln158, Arg108 semanticscholar.org
N-(6-Indazolyl) benzenesulfonamide (B165840) derivativesNot SpecifiedInteractions involve H-bonds, electrostatic forces, hydrophobic contacts worldscientific.com

Docking simulations are crucial for predicting the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking potential inhibitors. For a series of 3-carboxamide indazole derivatives docked against a renal cancer-related protein (PDB: 6FEW), specific derivatives were identified as having the highest binding energies, indicating stronger potential inhibition. nih.govresearchgate.net

In another study, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide was identified as a highly potent and selective inhibitor of human MAO-B with a subnanomolar IC50 value of 1.59 nM. nih.gov Computational docking provided a rationale for this high potency despite the compound's relatively small molecular size. nih.gov The binding energy values derived from these simulations serve as a critical guide for prioritizing compounds for synthesis and further biological testing. For example, docking of 1-trityl-5-azaindazole derivatives against the PBR protein yielded binding energies ranging from -257.9 to -286.4 kcal/mol, while one compound showed a particularly high binding energy of -359.2 kcal/mol with the MDM2 receptor. jocpr.comjocpr.com These predictions are invaluable in the early stages of drug discovery.

Table 2: Predicted Binding Affinities for Various Indazole Derivatives

Compound/Derivative ClassTarget ProteinPredicted Binding Energy (kcal/mol)Predicted Potency (IC50)Reference
N-(3,4-difluorophenyl)-1H-indazole-5-carboxamideHuman MAO-BNot specified1.59 nM nih.gov
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideHuman MAO-BNot specified0.386 nM nih.gov
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amineMDM2-359.2Not specified jocpr.comjocpr.com
1-Trityl-5-azaindazole derivativesPBR-257.9 to -286.4Not specified jocpr.comjocpr.com
Thiazole derivative (5b)Rho6-9.2Not specified semanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are not available from static docking models.

MD simulations are employed to assess the stability of the binding pose predicted by molecular docking. By simulating the complex in a biological environment (typically water), researchers can observe whether the ligand remains securely bound to the active site. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation.

For example, MD simulations of a potent 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative demonstrated a consistent and robust binding within the target protein's active site. researchgate.net The ligand-protein complex was shown to remain in a stable equilibrium, with a structural deviation of approximately 1–3 Å, indicating a stable interaction. researchgate.net Similarly, simulations of the most potent N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide compound highlighted a consistent and robust binding within the target protein. worldscientific.com These simulations confirm the stability of the interactions predicted by docking and provide greater confidence in the proposed binding mode. worldscientific.comnih.gov

Beyond stability, MD simulations reveal the dynamic movements and conformational changes of both the ligand and the protein. This dynamic behavior can be crucial for understanding the mechanism of action. For instance, simulations can show how a ligand induces conformational changes in the protein or how the flexibility of certain protein regions accommodates the ligand.

Studies on 1H-benzo[d]imidazole-5-carboxamide derivatives have utilized MD simulations to understand their structure-activity relationships and explore potential binding modes. researchgate.net The simulations can track the movement of the ligand within the binding pocket, identifying key conformational states and the energetic barriers between them. acs.org This information provides a more realistic picture of the binding event than static models and can help explain the molecular basis for a compound's biological activity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR studies on indazole derivatives targeting Hypoxia-Inducible Factor-1α (HIF-1α) have been performed to understand the structural features that influence their inhibitory potency. nih.gov In these studies, models are built using descriptors that represent the steric and electrostatic properties of the molecules. The resulting 3D contour maps provide a visual guide, indicating regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish activity. nih.gov

These models are validated statistically, often using the partial least squares (PLS) method, to ensure their predictive power. nih.gov A successful QSAR model, often represented by a high correlation coefficient (r²), can be used to predict the activity of newly designed compounds before they are synthesized. nih.gov This approach, combined with pharmacophore mapping, allows for the rational design of new, more potent inhibitors by focusing on the key structural features required for optimal interaction with the biological target. nih.gov

Pharmacophore Modeling and Design

Pharmacophore modeling and computational studies are instrumental in elucidating the key structural features required for the biological activity of this compound derivatives and in guiding the design of new, more potent, and selective analogs. These approaches help to define the spatial arrangement of essential chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for molecular recognition at the target protein.

Computational docking studies have provided valuable insights into the binding modes of this compound derivatives. For instance, in the context of developing inhibitors for monoamine oxidase B (MAO-B), docking studies have been used to rationalize the high potency of small-molecule inhibitors based on the indazole-5-carboxamide scaffold. nih.gov These studies help to visualize the interactions between the ligand and the amino acid residues within the enzyme's active site. nih.gov

Similarly, for other indazole derivatives, such as those targeting the tyrosine threonine kinase (TTK), molecular dynamics simulations have been employed to assess the stability of ligand-protein complexes. researchgate.netnih.gov These simulations can reveal the dynamic nature of the binding and help to confirm the robustness of the interactions predicted by static docking models. researchgate.net

A key aspect of the structure-activity relationship (SAR) for indazole carboxamides is the regiochemistry of the carboxamide linker. Studies on related indazole-3-carboxamides have demonstrated that the specific placement of the amide group is crucial for activity. nih.gov For example, while an indazole-3-carboxamide derivative showed potent inhibition of the calcium-release activated calcium (CRAC) channel, its corresponding reverse amide isomer was found to be inactive. nih.gov This highlights the critical role of the amide vector in forming key interactions within the binding site.

Pharmacophore models for related heterocyclic compounds often highlight the importance of specific features. For example, a pharmacophore model developed for cyclooxygenase-2 (COX-2) inhibitors based on triazole carboxylic acid derivatives identified two aromatic rings and one hydrogen bond acceptor as essential features. semanticscholar.org Such models, while not directly for this compound, provide a framework for understanding the potential key interaction points for this scaffold as well.

The insights gained from these computational approaches are pivotal for the rational design of new derivatives. By understanding the essential structural requirements for activity, medicinal chemists can strategically modify the this compound core to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Below are interactive data tables summarizing the activity of selected this compound derivatives and related compounds from various studies.

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of this compound Derivatives nih.gov

CompoundChemical NameIC50 (human MAO-B)Selectivity vs. MAO-A
30 N-(3,4-difluorophenyl-1H-indazole-5-carboxamide)1.59 nM>6000-fold
38a N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide0.386 nM>25000-fold

Table 2: Tyrosine Threonine Kinase (TTK) Inhibitory Activity of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides nih.gov

CompoundDescriptionActivity
94 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivativeSingle-digit nanomolar TTK inhibitor
95 (CFI-401870) 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivativeSingle-digit nanomolar TTK inhibitor
96 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivativeSingle-digit nanomolar TTK inhibitor

Preclinical Evaluation and Translational Research

In Vitro Pharmacokinetic Profiling

The in vitro evaluation of 1H-indazole-5-carboxamide derivatives has been central to identifying candidates with drug-like properties. A significant area of this research has been the development of these compounds as inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. nih.govnih.gov

Pharmacological studies have identified N-unsubstituted indazole-5-carboxamides and their N1-methylated analogues as highly potent, selective, competitive, and reversible inhibitors of human MAO-B. nih.govnih.govnih.gov Many of these derivatives exhibit inhibitory concentrations (IC50) in the subnanomolar and even picomolar range. nih.gov For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to have an IC50 for human MAO-B of 0.386 nM. nih.gov Another derivative, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide, combines high potency (IC50 of 1.59 nM) with superior physicochemical properties. nih.gov

These compounds generally possess optimal physicochemical, drug-like, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Key derivatives have demonstrated good water-solubility and a high percentage of absorption (%ABS). nih.gov The evaluation of their inhibitory activity is typically conducted using fluorescence-based assays that measure the production of hydrogen peroxide by human recombinant MAO isoforms. nih.gov

Below is a table summarizing the in vitro MAO-B inhibitory activity of selected this compound derivatives.

Compound NameTargetIC50 (nM)Selectivity vs. MAO-A
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamidehMAO-B0.386>25,000-fold
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamidehMAO-B0.227>5,700-fold
N-(3,4-difluorophenyl-1H-indazole-5-carboxamidehMAO-B1.59>6,000-fold
Data sourced from J Med Chem. 2014;57(15):6679-703. nih.gov

In Vivo Studies in Animal Models

The in vivo assessment of this compound derivatives has been conducted in various animal models to validate their therapeutic potential in oncology and inflammation.

A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been evaluated as inhibitors of Threonine Tyrosine Kinase (TTK), a target in oncology. nih.gov Several compounds in this series were identified as single-digit nanomolar TTK inhibitors with good oral bioavailability in rodents. nih.gov One of the most efficacious compounds, designated CFI-401870, was tested in an HCT116 tumor xenograft model and demonstrated significant tumor growth inhibition. nih.gov These findings highlight the potential of the this compound scaffold in developing novel anticancer agents. nih.gov

The antinociceptive potential of this chemical class has been explored through its anti-inflammatory effects. In one study, a series of N-substituted pyrroles linked to a 5-indazole moiety via a carboxamide linker were developed as inhibitors of soybean lipoxygenase, a key enzyme in inflammatory pathways. nih.gov The in vivo anti-inflammatory activity of these compounds was assessed using the carrageenan-induced paw edema model in animals, a common method for evaluating inflammatory pain. nih.gov Two compounds, one bearing a naphthyl group (compound 8) and another with a quinoline (B57606) moiety (compound 12), were found to significantly reduce paw edema by 52.6% and 49.8%, respectively, demonstrating notable in vivo anti-inflammatory, and by extension, antinociceptive effects. nih.gov

CompoundIn Vitro TargetIn Vivo ModelReduction in Paw Edema
Compound 8 (naphthyl group)Soybean LipoxygenaseCarrageenan-induced paw edema52.6%
Compound 12 (quinoline moiety)Soybean LipoxygenaseCarrageenan-induced paw edema49.8%
Data sourced from Mol Divers. 2024;28(6):3757-3782. nih.gov

Based on the available scientific literature, no specific studies on the tolerance, dependence, or withdrawal potential of compounds based on the this compound structure have been reported.

Brain Penetration Studies

A critical aspect of developing drugs for central nervous system disorders is their ability to cross the blood-brain barrier (BBB). Pharmacological and physicochemical studies on N-unsubstituted and N1-methylated indazole-5-carboxamides, developed as MAO-B inhibitors, have confirmed their capacity for brain penetration. nih.govnih.gov The BBB permeability of these compounds was evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). nih.gov The results of these assays confirmed that the derivatives possess high predicted brain permeability, which is a crucial characteristic for agents targeting neurological diseases like Parkinson's. nih.govnih.gov

Evaluation of Off-Target Activity

The selectivity of a drug candidate is paramount to minimizing side effects. For this compound derivatives, off-target activity has been assessed as part of their preclinical profiling. The indazole- and indole-5-carboxamides developed as MAO-B inhibitors have demonstrated exceptionally high selectivity for their target enzyme over the MAO-A isoform. nih.gov For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide showed over 25,000-fold selectivity for MAO-B versus MAO-A. nih.gov Similarly, the TTK inhibitor derivatives based on the 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide scaffold were found to have an acceptable off-target activity profile. nih.gov

Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents based on 1H-Indazole-5-Carboxamide Scaffold

The inherent adaptability of the this compound core has enabled its development into a variety of therapeutic candidates targeting a range of diseases, from cancer to neurodegenerative and infectious diseases. nih.govnih.govnih.gov The core structure serves as a versatile template that can be chemically modified to achieve high affinity and selectivity for diverse biological targets. nih.gov

Anticancer Agents: Derivatives of the indazole scaffold are being actively investigated as potent anticancer agents. Researchers have successfully designed inhibitors for several key kinases involved in cancer progression. For instance, a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were synthesized and identified as single-digit nanomolar inhibitors of tyrosine threonine kinase (TTK), a protein involved in cell cycle regulation. nih.gov Similarly, structure-guided design has led to 1H-indazole derivatives that potently inhibit Epidermal Growth Factor Receptor (EGFR) kinases, including the drug-resistant T790M mutant. nih.gov Other research has produced indazole-based compounds that act as selective estrogen receptor degraders (SERDs) for breast cancer and as inhibitors of the Bcr-Abl protein, including the challenging T315I mutant found in chronic myeloid leukemia. nih.gov

Table 1: Selected Indazole-Based Anticancer Compounds and Their Targets

Compound ClassTargetKey FindingsReference
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTyrosine Threonine Kinase (TTK)Compound CFI-401870 showed single-digit nanomolar inhibition and good oral bioavailability. nih.gov
1H-Indazole DerivativesEpidermal Growth Factor Receptor (EGFR)Compound 109 displayed potent inhibition of EGFR T790M with an IC₅₀ value of 5.3 nM. nih.gov
1H-Indazol-3-amine DerivativesBcr-Abl KinaseCompound 89 inhibited Bcr-Abl T315I mutant with an IC₅₀ value of 0.45 µM. nih.gov
1H-Indazole-3-carboxamide Derivativesp21-activated kinase 1 (PAK1)Compound 30l exhibited excellent PAK1 inhibition (IC₅₀ = 9.8 nM) and high selectivity. researchgate.net

Monoamine Oxidase B (MAO-B) Inhibitors: Indazole- and indole-5-carboxamides have been identified as exceptionally potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative conditions like Parkinson's disease. nih.gov Compounds such as N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide demonstrated subnanomolar inhibitory concentrations (IC₅₀ of 0.386 nM) and remarkable selectivity (over 25,000-fold) against the related MAO-A enzyme. nih.gov These inhibitors are reversible and competitive, which are desirable properties for therapeutic agents. nih.govnih.gov

Antiviral Agents: The therapeutic potential of the indazole scaffold extends to infectious diseases. Responding to the global health crisis caused by coronaviruses, researchers have synthesized and evaluated N-arylindazole-3-carboxamide derivatives as potential antiviral agents. nih.gov Building upon a compound that showed activity against MERS-CoV, a new derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a), was found to have a potent inhibitory effect against SARS-CoV-2 with a half-maximal effective concentration (EC₅₀) of 0.69 µM and low cytotoxicity. nih.gov This finding establishes the N-arylindazole-3-carboxamide structure as a promising new template for the development of anti-coronavirus drugs. nih.gov

Strategies for Enhancing Drug Efficacy and Selectivity

A critical aspect of drug development is the optimization of lead compounds to maximize their therapeutic effect while minimizing off-target activity. For the this compound scaffold, medicinal chemists employ a combination of traditional and modern strategies to enhance efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. By systematically modifying different parts of the indazole molecule—such as the substituents on the indazole ring and the carboxamide group—researchers can identify which chemical features are crucial for potency and selectivity. nih.govresearchgate.net For example, in the development of PAK1 inhibitors, SAR analysis revealed that introducing a hydrophobic ring into a specific pocket of the enzyme and adding a hydrophilic group in another region were critical for achieving high inhibitory activity and selectivity. researchgate.net

Structure-Based and Computer-Aided Drug Design (CADD): Leveraging knowledge of the three-dimensional structure of a biological target allows for the rational design of inhibitors. nih.gov Techniques like X-ray crystallography and computational docking simulations provide insights into how a compound binds to its target enzyme. nih.govnih.gov This information guides the design of new derivatives with improved complementarity to the binding site. For instance, computational docking studies helped to explain the high potency of small indazole-5-carboxamide inhibitors of MAO-B by revealing their precise interactions with the enzyme's active site. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves screening smaller chemical fragments to identify those that bind weakly to the target. researchgate.net These fragments then serve as starting points for building more potent, drug-like molecules. This strategy was successfully used to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. researchgate.net

Physicochemical Property Optimization: Beyond target affinity, a successful drug must have favorable physicochemical properties, such as adequate solubility and the ability to penetrate cell membranes and cross the blood-brain barrier if necessary. nih.gov Research on indazole-5-carboxamide MAO-B inhibitors has focused on optimizing these properties, leading to compounds with improved water solubility and high brain permeability. nih.gov

Addressing Unmet Medical Needs with Indazole-Based Compounds

The development of drugs based on the this compound scaffold is well-positioned to address several significant unmet medical needs across various diseases.

Drug-Resistant Cancers: A major challenge in oncology is the emergence of drug resistance. Indazole derivatives have shown promise in overcoming this hurdle. For example, some compounds are active against tamoxifen-resistant models of breast cancer and inhibit the T315I mutation in Bcr-Abl, a common cause of resistance to standard therapies in chronic myeloid leukemia. nih.gov The development of potent and selective PAK1 inhibitors also addresses the need for therapies that can suppress cancer cell migration and invasion, which are key drivers of metastasis. researchgate.net

Neurodegenerative Diseases: Conditions such as Parkinson's and Alzheimer's disease currently have no cure, and existing treatments only manage symptoms. Highly potent and selective MAO-B inhibitors based on the indazole-5-carboxamide scaffold offer a promising therapeutic strategy by targeting a key enzyme in the neurodegenerative process. nih.govnih.gov

Pandemic Preparedness: The COVID-19 pandemic highlighted the urgent need for a broad portfolio of antiviral agents to combat emerging infectious diseases. The discovery of N-arylindazole-3-carboxamide derivatives with potent activity against SARS-CoV-2 provides a novel chemical scaffold for the development of future anti-coronavirus therapeutics, contributing to global pandemic preparedness. nih.gov

Improving Drug Safety Profiles: Lack of selectivity is a common reason for the failure of drug candidates due to safety concerns. The development of highly selective 5-HT₄R antagonists based on the 1H-indazole-3-carboxamide structure aims to create effective analgesics without the adverse effects that plagued earlier, less selective drugs targeting the serotonin (B10506) system. nih.gov

Exploration of Multifunctional Ligands

A forward-looking strategy in drug design is the creation of multifunctional ligands—single molecules designed to interact with multiple biological targets or to combine therapeutic action with other functionalities. The this compound scaffold is also being explored in this innovative area.

One approach involves designing molecules that can simultaneously act as an enzyme inhibitor and a metal chelator. nih.gov For example, certain indazole-5-carboxamide MAO-B inhibitors have been investigated for their ability to bind iron ions. nih.gov Since metal dysregulation and oxidative stress are implicated in the pathology of neurodegenerative diseases, such a dual-function molecule could offer a synergistic therapeutic effect by both inhibiting MAO-B and sequestering excess iron.

Beyond traditional pharmacology, the core structure of 1H-indazole-5-carboxylic acid has been used as a building block to create novel, multifunctional materials. acs.orgresearchgate.net Researchers have synthesized metal-organic frameworks (MOFs) using 1H-indazole-5-carboxylic acid as a linker. acs.orgresearchgate.net These materials are not drugs in the conventional sense but possess unique properties, such as porosity and luminescence, that could be harnessed for applications in sensing, diagnostics, or drug delivery. acs.orgresearchgate.net This demonstrates the chemical versatility of the indazole scaffold and points toward its potential use in advanced biomedical materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 1H-indazole-5-carboxamide derivatives, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves coupling reactions using activating agents like Castro’s reagent (BOP) and catalysts such as DMAP. For example, a derivative was synthesized by reacting 1H-indazole-5-carboxylic acid with an amine in dichloromethane, followed by purification via silica gel column chromatography with a gradient of dichloromethane/methanol (20:1 to 50:1) . Optimization should focus on solvent selection, stoichiometric ratios, and temperature control to improve yield and purity. Characterization via 1^1H/13^13C NMR and HPLC is critical for validation.

Q. How do tautomeric forms of N-substituted this compound derivatives affect their biological activity?

Tautomerism in compounds like N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide can influence binding affinity to biological targets. For instance, the equilibrium between keto-enol tautomers was shown to modulate selectivity for MAO-B inhibition. X-ray crystallography and DFT calculations are essential for identifying dominant tautomeric forms, while enzymatic assays (e.g., using recombinant MAO-B) can correlate tautomer stability with inhibitory potency .

Q. What analytical techniques are required to characterize the structural integrity of this compound derivatives?

Key techniques include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity.
  • Chromatography : HPLC or UPLC for purity assessment.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights.
  • X-ray Crystallography : Resolve tautomeric or conformational ambiguities, as demonstrated in studies of MAO-B inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced MAO-B selectivity?

SAR studies should systematically vary substituents at the indazole N1 and carboxamide positions. For example:

  • Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) improve MAO-B inhibition by stabilizing tautomers favorable for binding .
  • Bulkier substituents may reduce off-target effects. Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays using human MAO isoforms validate selectivity .

Q. What strategies resolve contradictions in enzymatic assay data for this compound derivatives targeting kinases?

Contradictions may arise from assay variability (e.g., ATP concentration, enzyme sources). Mitigation strategies include:

  • Standardized protocols : Use uniform ATP levels (e.g., 10 µM) and recombinant kinases from the same supplier.
  • Dose-response curves : Calculate IC50_{50} values across multiple replicates.
  • Orthogonal assays : Confirm results via thermal shift assays or cellular kinase inhibition studies .

Q. How can metabolic stability of this compound derivatives be evaluated in preclinical development?

  • In vitro models : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.
  • LC-MS/MS : Quantify parent compound and metabolites over time.
  • Structural modifications : Introduce fluorine atoms or methyl groups to block metabolic hot spots, as seen in optimized MAO-B inhibitors .

Methodological Considerations

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Engineering controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane).
  • Waste disposal : Neutralize acidic/byproduct residues before disposal .

Q. How should researchers design controlled experiments to evaluate the pharmacokinetic properties of this compound derivatives?

  • In vivo models : Administer derivatives orally/intravenously in rodents and collect plasma at timed intervals.
  • Pharmacokinetic parameters : Calculate T1/2T_{1/2}, CmaxC_{\text{max}}, and bioavailability using non-compartmental analysis (NCA) software.
  • Tissue distribution : Use radiolabeled compounds or LC-MS/MS to quantify accumulation in target organs .

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1H-indazole-5-carboxamide

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